Physical and chemical properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
Physical and chemical properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride. As a key building block in synthetic and medicinal chemistry, this unnatural amino acid ester derivative requires thorough characterization to ensure its effective and safe use in research and development. This document details the compound's structural attributes, physicochemical parameters, chemical reactivity, and stability. Furthermore, it offers detailed, field-proven protocols for analytical characterization, including NMR, MS, and HPLC, alongside critical safety and handling information. The insights provided are intended to equip researchers with the necessary knowledge for the confident application of this versatile reagent.
Compound Identification and Structure
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is the dihydrochloride salt of the methyl ester of 2-amino-2-(pyridin-2-yl)acetic acid. The presence of a chiral center at the α-carbon, a nucleophilic amino group, a hydrolyzable ester, and a basic pyridyl ring makes it a functionally rich and synthetically valuable molecule.[1][2][3] The dihydrochloride form enhances its stability and solubility in polar solvents, though it also imparts significant hygroscopicity.
Caption: Chemical structure of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride.
| Identifier | Value | Source |
| CAS Number | 1039356-77-8 | |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | Inferred from structure |
| Molecular Weight | 239.1 g/mol | |
| Canonical SMILES | COC(=O)C(N)C1=CC=CC=N1.Cl.Cl | Inferred from structure |
| InChI Key | JTOBAFRWEGCWGI-UHFFFAOYSA-N (for free base) | [4] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, formulation, and application in reactions. As a dihydrochloride salt, it is expected to be a crystalline solid with high polarity.
| Property | Description | Rationale / Experimental Insight |
| Appearance | White to off-white crystalline solid. | Similar amino acid hydrochlorides are typically white or off-white solids.[5] Color may indicate the presence of impurities. |
| Solubility | Soluble in water and DMSO. Limited solubility in less polar organic solvents like dichloromethane or ethyl acetate. | The dihydrochloride salt structure confers high polarity. For reactions in organic media, neutralization to the free base is often required.[5][6] |
| Melting Point | Decomposes upon heating. | Amino acid hydrochlorides often decompose at their melting points rather than exhibiting a sharp, defined melt.[7] This decomposition is typically endothermic.[7] |
| Hygroscopicity | Expected to be hygroscopic. | The salt nature makes it prone to absorbing moisture from the atmosphere. |
| pKa | Two key pKa values are expected: one for the pyridinium ion (protonated pyridine nitrogen) and one for the ammonium ion (protonated α-amino group). | The pyridinium pKa will be lower than that of the α-ammonium group. This differential basicity is key for selective deprotection or reaction. |
Chemical Properties and Reactivity
The reactivity of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is governed by its three primary functional groups: the α-amino group, the methyl ester, and the pyridine ring.
Stability and Storage
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials like strong bases.[5][8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Degradation Pathways: The primary degradation pathway is the hydrolysis of the methyl ester. This reaction is accelerated by the presence of moisture and can be catalyzed by both acid and base. Thermal decomposition can also occur at elevated temperatures, leading to complex product mixtures.[7]
Key Reactions
-
Neutralization to Free Base: The dihydrochloride salt is often unreactive in non-polar organic solvents. Neutralization with a suitable base (e.g., triethylamine, sodium bicarbonate) is required to generate the free amine, which is more soluble and nucleophilic.[6]
-
Causality: The protonated amino group is non-nucleophilic. Deprotonation is essential for it to participate in reactions like acylation or alkylation.
-
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, mild alkaline conditions (e.g., using LiOH in a THF/water mixture).[9]
-
Causality: Saponification under basic conditions is an irreversible process that proceeds to completion, making it a reliable method for de-esterification.[9]
-
-
N-Acylation/Peptide Coupling: The free amino group is a potent nucleophile that can react with acyl chlorides, anhydrides, or activated carboxylic acids (in the presence of coupling reagents like DCC or HATU) to form amides. This is the basis for its use in peptide synthesis.[10]
-
Reactivity of the Pyridine Ring: The pyridine ring can be a target for electrophilic substitution, although the electron-withdrawing nature of the α-amino ester substituent deactivates the ring. The pyridine nitrogen can also act as a ligand for metal coordination.[11]
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stability of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride.
Caption: A typical workflow for the comprehensive analysis of the title compound.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess purity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis (Expected Features):
-
¹H NMR:
-
Pyridyl Protons: Expect four distinct signals in the aromatic region (~7.5-8.8 ppm), characteristic of a 2-substituted pyridine.
-
α-Proton (CH): A singlet or multiplet around 5.0-5.5 ppm. The chemical shift is highly dependent on the solvent and protonation state.
-
Methyl Protons (OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to 3 hydrogens.[12]
-
Amine Protons (NH₃⁺): A broad signal that may exchange with water in the solvent. In DMSO-d₆, this may appear as a broad peak at high ppm.
-
-
¹³C NMR:
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. The integration of the ¹H NMR signals can be used for a semi-quantitative purity assessment against a known standard.
Protocol 4.2: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound with high accuracy.
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of ~1 mg/mL.
Rationale: This reverse-phase HPLC method effectively separates the polar analyte from non-polar impurities. The use of TFA as an ion-pairing agent improves peak shape for the basic compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[13][14]
Protocol 4.3: Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dilute the HPLC sample solution or prepare a new solution in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of ~0.1 mg/mL.
-
Analysis: Infuse the sample directly or analyze via LC-MS.
-
Expected Result: The primary ion observed should correspond to the free base [M+H]⁺, which has a monoisotopic mass of 167.08. The dihydrochloride salt itself will not be observed; the technique analyzes the molecule after desolvation and ionization.
Rationale: ESI-MS is a soft ionization technique that provides a clear molecular ion peak, offering definitive confirmation of the compound's molecular weight and formula.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety precautions are paramount. Information is synthesized from safety data sheets of structurally related compounds like aminopyridines and amino acid hydrochlorides.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
If dust is generated, use a respirator with an appropriate filter.
-
-
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust. Wash hands thoroughly after handling.
-
Keep away from sources of ignition and incompatible substances like strong oxidizing agents and strong bases.[15]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[8]
-
On Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[8]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
-
Conclusion
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is a compound of significant interest in modern chemical synthesis. Its utility is matched by its chemical complexity. A thorough understanding of its physical properties, such as solubility and stability, combined with a clear grasp of its reactivity, is essential for its successful application. The analytical protocols and safety guidelines presented in this document provide a robust framework for researchers to characterize, handle, and utilize this valuable building block with confidence and precision, ensuring both experimental success and laboratory safety.
References
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Shimadzu Chemistry & Diagnostics. (n.d.). Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Retrieved from [Link]
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Ascendex Scientific, LLC. (n.d.). methyl 2-amino-2-(pyridin-2-yl)acetate. Retrieved from [Link]
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NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]
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